An In-depth Technical Guide to N6-(3-carboxypropyl)adenine and its Analogs: Synthesis, Properties, and Research Applications
An In-depth Technical Guide to N6-(3-carboxypropyl)adenine and its Analogs: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(3-carboxypropyl)adenine (CAS 31918-48-6) is a derivative of adenine, a fundamental component of nucleic acids and vital coenzymes.[1] This class of molecules, characterized by an alkyl-carboxylic acid chain attached to the exocyclic N6-amino group of the purine ring, holds significant potential in biochemical research and medicinal chemistry. The presence of both a hydrogen-bonding purine core and a negatively charged carboxylate group imparts unique physicochemical properties that can be exploited in the design of enzyme inhibitors, receptor ligands, and bioconjugation linkers. While specific literature on N6-(3-carboxypropyl)adenine is limited, this guide provides a comprehensive overview based on established principles of purine chemistry and the known properties of closely related N6-carboxyalkyladenine analogs. We will delve into its chemical properties, present a robust and adaptable synthesis protocol, discuss potential biological roles and mechanisms, and outline detailed methodologies for its analysis and characterization.
Chemical Identity and Physicochemical Properties
N6-(3-carboxypropyl)adenine, also known as adenine-N6-butyric acid, belongs to the family of N6-substituted purines. The core structure consists of the adenine heterocycle, which is essential for forming hydrogen bonds in nucleic acid base pairing, linked via its N6 nitrogen to a four-carbon chain terminating in a carboxylic acid.[1] This terminal functional group is typically deprotonated at physiological pH, conferring a negative charge and increased water solubility compared to the parent adenine molecule.
The dual nature of the molecule—hydrophobic purine ring and hydrophilic carboxylate tail—suggests potential for nuanced interactions with biological macromolecules. The properties of these derivatives can be finely tuned by altering the length of the alkyl chain.
Table 1: Physicochemical Properties of N6-(3-carboxypropyl)adenine and Related Compounds
| Property | N6-(3-carboxypropyl)adenine | Adenine (for comparison) | Notes |
| CAS Number | 31918-48-6 | 73-24-5 | |
| Molecular Formula | C₉H₁₁N₅O₂ | C₅H₅N₅ | |
| Molecular Weight | 221.22 g/mol | 135.13 g/mol | [2] |
| Appearance | Predicted: White to off-white crystalline solid | White crystalline powder | Based on adenine and similar derivatives. |
| Melting Point | Not available | 360-365 °C (decomposes) | [3] |
| Water Solubility | Predicted: Higher than adenine | 0.103 g/100 mL | The carboxylate group is expected to increase aqueous solubility.[2] |
| pKa (acidic) | Predicted: ~4.0-4.5 (carboxylic acid) | 4.15 | [3] |
| pKa (basic) | Predicted: ~9.8 (purine ring) | 9.80 | [3] |
| logP (Octanol/Water) | Predicted: < 0 | -1.16 | The alkyl chain increases lipophilicity, but the carboxylate group significantly decreases it. |
Note: Some properties for N6-(3-carboxypropyl)adenine are predicted based on its structure and data from analogous compounds due to the scarcity of specific experimental data in public literature.
Caption: Chemical structure of N6-(3-carboxypropyl)adenine.
Synthesis and Purification
The most common and effective method for synthesizing N6-substituted adenine derivatives is through the nucleophilic aromatic substitution (SNAr) of a leaving group at the C6 position of the purine ring.[4] 6-Chloropurine is a readily available and highly reactive starting material for this purpose. The exocyclic N6-amino group is introduced by reacting 6-chloropurine with the desired primary amine—in this case, an amino acid or its ester derivative.
Causality in Experimental Design:
The choice of 6-chloropurine is strategic; the chlorine atom is an excellent leaving group, activated by the electron-withdrawing nitrogen atoms within the purine ring system. The reaction is typically performed in a polar aprotic solvent like ethanol or isopropanol to solubilize the reactants and under basic conditions (e.g., using triethylamine or sodium carbonate) to deprotonate the incoming amine nucleophile, thereby increasing its reactivity.[4][5] Using an amino acid ester (e.g., ethyl 4-aminobutanoate) instead of the free amino acid can prevent side reactions involving the carboxylic acid group and may improve solubility in organic solvents. A final hydrolysis step is then required to yield the desired carboxylic acid.
Caption: Representative synthesis workflow for N6-carboxyalkyladenines.
Protocol 2.1: Synthesis of N6-(3-carboxypropyl)adenine
This protocol is a representative method adapted from general procedures for the synthesis of N6-substituted adenines.[4] Optimization may be required.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine (1.0 eq) in n-butanol or ethanol (approx. 10-15 mL per gram of 6-chloropurine).
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Addition of Reagents: Add ethyl 4-aminobutanoate hydrochloride (1.2 eq) and triethylamine (3.0 eq) to the suspension. The triethylamine acts as a base to neutralize the HCl salt and facilitate the reaction.
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Reflux: Heat the reaction mixture to reflux (approx. 80-100 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as Dichloromethane:Methanol (9:1 v/v). The disappearance of the 6-chloropurine spot indicates reaction completion.
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Work-up (Ester Intermediate): After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester intermediate.
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Hydrolysis: Dissolve the crude ester in a solution of 1M Sodium Hydroxide (NaOH) (approx. 5 eq) in a mixture of methanol and water. Stir at room temperature for 2-4 hours until TLC confirms the complete conversion of the ester to the carboxylic acid.
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Purification: Neutralize the reaction mixture to pH ~4-5 with 1M Hydrochloric Acid (HCl). The product should precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
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Final Product: The product can be further purified by recrystallization from an ethanol/water mixture to obtain pure N6-(3-carboxypropyl)adenine. The final product should be characterized by NMR and Mass Spectrometry.
Biological Role and Potential Mechanisms of Action
Adenine and its derivatives are central to a vast array of biological processes, serving as components of cofactors (NAD, FAD), energy currency (ATP), and signaling molecules (cAMP).[1][6] Modifications at the N6 position are common in nature (e.g., N6-methyladenosine in RNA) and are critical for regulating DNA-protein interactions and gene expression.[7][8]
While the specific biological function of N6-(3-carboxypropyl)adenine is not well-documented, its structure allows for several plausible roles:
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Adenosine Receptor Modulation: N6-substituted adenosine derivatives are well-known modulators of adenosine receptors (A1, A2A, A2B, A3).[2] The N6 position is a key site for modification to achieve receptor subtype selectivity. The presence of a charged carboxylate group, however, is known to diminish affinity at adenosine receptors compared to neutral analogs, suggesting that N6-(3-carboxypropyl)adenine might be a weak ligand or a precursor for more active derivatives.[2]
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Enzyme Inhibition: The adenine scaffold is a common feature in the active sites of many enzymes, particularly those involved in purine metabolism and ATP-dependent processes. A carboxyalkyl derivative could act as a competitive inhibitor by mimicking a natural substrate or cofactor while providing an additional charged interaction point within the active site.
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Metabolic Intermediate: It is plausible that this compound could be an intermediate or a product in novel metabolic pathways involving purine modification.
Sources
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
